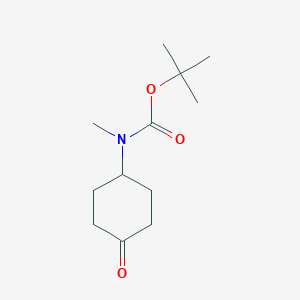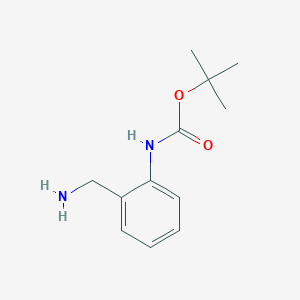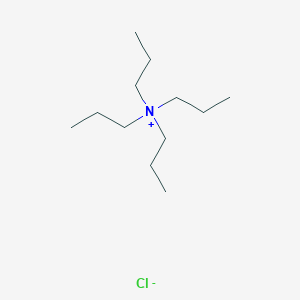
四丙基溴化铵
描述
Tetrapropylammonium chloride is a quaternary ammonium salt with the molecular formula C₁₂H₂₈ClN. It is a white crystalline solid that is soluble in water and acetone. This compound is commonly used in various chemical applications due to its ability to act as a phase-transfer catalyst and its role in the synthesis of other chemical compounds .
科学研究应用
Tetrapropylammonium chloride has a wide range of applications in scientific research, including:
- Chemistry: It is used as a phase-transfer catalyst to facilitate reactions between reactants in different phases. It also serves as a template in the synthesis of nanomaterials such as silver nanowires.
- Biology: Tetrapropylammonium chloride is used in studies involving ion channels and membrane transport due to its ability to interact with biological membranes.
- Medicine: It has potential applications in drug delivery systems and as a component in formulations for controlled release of active pharmaceutical ingredients.
- Industry: The compound is used in the production of specialty chemicals and as an additive in various industrial processes .
作用机制
Target of Action
Tetrapropylammonium chloride (TPrACl) is primarily used as a template in the synthesis of silver nanowires . It can also be used in the synthesis of bis(tetrapropylammonium) hexachlorodicuprate(II) and tetrapropylammonium trichloromercurate(II) . The primary targets of TPrACl are therefore the reactants in these synthesis reactions.
Mode of Action
It is known that tpracl can preferentially accumulate around aromatic residues . This suggests that it may interact with its targets through non-covalent interactions, such as hydrogen bonding or electrostatic interactions.
Biochemical Pathways
Its primary use is in chemical synthesis, where it acts as a template or phase-transfer catalyst .
Pharmacokinetics
It is known to be soluble in water and acetone , which suggests that it could be readily absorbed and distributed in the body
Result of Action
The primary result of TPrACl’s action is the formation of silver nanowires, bis(tetrapropylammonium) hexachlorodicuprate(II), or tetrapropylammonium trichloromercurate(II), depending on the synthesis reaction . These compounds have various applications in materials science and other fields.
生化分析
Biochemical Properties
Tetrapropylammonium chloride plays a significant role in biochemical reactions, particularly as a phase-transfer catalyst. It interacts with various enzymes, proteins, and other biomolecules. For instance, it can be used as a template in the synthesis of silver nanowires and in the synthesis of bis(tetrapropylammonium) hexachlorodicuprate(II) and tetrapropylammonium trichloromercurate(II) . These interactions are primarily ionic in nature, facilitating the transfer of reactants between different phases in a reaction.
Cellular Effects
Tetrapropylammonium chloride affects various types of cells and cellular processes. It has been shown to destabilize the folded conformation of Trp-peptides in aqueous solutions . This destabilization can influence cell signaling pathways, gene expression, and cellular metabolism. The compound’s impact on cell function is significant, as it can alter the stability and conformation of proteins, thereby affecting their activity and interactions.
Molecular Mechanism
The molecular mechanism of tetrapropylammonium chloride involves its interaction with biomolecules through ionic and hydrophobic interactions. It can act as a template in the synthesis of nanomaterials, indicating its ability to bind and stabilize specific molecular structures . Additionally, tetrapropylammonium chloride can influence enzyme activity by altering the local environment and ionic strength, which can lead to enzyme inhibition or activation.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of tetrapropylammonium chloride can change over time. The compound is stable under standard conditions but can degrade in the presence of strong oxidizing agents . Long-term exposure to tetrapropylammonium chloride can lead to changes in cellular function, including alterations in protein stability and activity. These temporal effects are crucial for understanding the compound’s long-term impact on biochemical reactions and cellular processes.
Dosage Effects in Animal Models
The effects of tetrapropylammonium chloride vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in protein stability and activity. Toxic or adverse effects can occur at high doses, highlighting the importance of dosage control in experimental settings .
Metabolic Pathways
Tetrapropylammonium chloride is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. It can influence metabolic flux and metabolite levels by altering enzyme activity and stability. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential impact on metabolic processes .
Transport and Distribution
Within cells and tissues, tetrapropylammonium chloride is transported and distributed through ionic interactions and binding to specific transporters or binding proteins. These interactions can affect the compound’s localization and accumulation, influencing its activity and function in different cellular compartments .
Subcellular Localization
Tetrapropylammonium chloride’s subcellular localization is influenced by its chemical properties and interactions with cellular components. It can be directed to specific compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its activity and function, as it determines the compound’s interactions with other biomolecules and its impact on cellular processes .
准备方法
Synthetic Routes and Reaction Conditions: Tetrapropylammonium chloride can be synthesized through the quaternization of propylamine with propyl chloride. The reaction typically involves the following steps:
- Reaction of Propylamine with Propyl Chloride:
- Reaction Equation:
C₃H₇NH₂ + 4C₃H₇Cl → (C₃H₇)₄NCl + 3HCl
Reaction Conditions: The reaction is carried out in an inert atmosphere, typically under nitrogen or argon, to prevent unwanted side reactions.
Temperature: The reaction is usually conducted at room temperature.
Solvent: Anhydrous solvents such as acetonitrile or acetone are commonly used.
Industrial Production Methods: In industrial settings, tetrapropylammonium chloride is produced in large quantities using similar synthetic routes but with optimized reaction conditions to maximize yield and purity. The process involves continuous monitoring and control of reaction parameters such as temperature, pressure, and reactant concentrations .
化学反应分析
Types of Reactions: Tetrapropylammonium chloride undergoes various chemical reactions, including:
- Substitution Reactions: It can participate in nucleophilic substitution reactions where the chloride ion is replaced by other nucleophiles.
- Oxidation and Reduction Reactions: Tetrapropylammonium chloride can be involved in redox reactions, although it is more commonly used as a phase-transfer catalyst in these processes.
Common Reagents and Conditions:
- Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium hydroxide, and other strong nucleophiles. The reactions are typically carried out in polar solvents such as water or alcohols.
- Oxidation and Reduction: Reagents such as hydrogen peroxide or sodium borohydride can be used under controlled conditions.
Major Products:
- Substitution Reactions: The major products depend on the nucleophile used. For example, using sodium hydroxide can produce tetrapropylammonium hydroxide.
- Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents used .
相似化合物的比较
- Tetramethylammonium chloride
- Tetraethylammonium chloride
- Tetrabutylammonium chloride
Comparison: Tetrapropylammonium chloride is unique due to its specific alkyl chain length, which influences its solubility, reactivity, and interaction with biological systems. Compared to tetramethylammonium chloride and tetraethylammonium chloride, tetrapropylammonium chloride has longer alkyl chains, resulting in different physicochemical properties and applications. Tetrabutylammonium chloride, with even longer alkyl chains, exhibits distinct behavior in phase-transfer catalysis and other chemical processes .
属性
IUPAC Name |
tetrapropylazanium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H28N.ClH/c1-5-9-13(10-6-2,11-7-3)12-8-4;/h5-12H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBEVECUEMUUFKM-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[N+](CCC)(CCC)CCC.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50884190 | |
| Record name | Tetrapropylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.81 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
White odorless crystals; [Alfa Aesar MSDS] | |
| Record name | Tetrapropylammonium chloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19863 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
5810-42-4 | |
| Record name | Tetrapropylammonium chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=5810-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, chloride (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005810424 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Propanaminium, N,N,N-tripropyl-, chloride (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Tetrapropylammonium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50884190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Tetrapropylammonium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.024.887 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



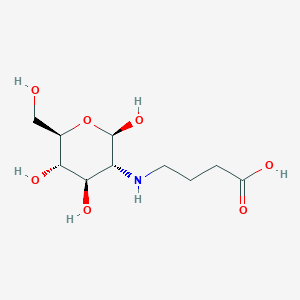
![tert-Butyl 7,8-dihydro-2-(methylsulfonyl)pyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153486.png)
![tert-Butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate](/img/structure/B153487.png)
![Tert-butyl 7-benzyl-9-oxo-3,7-diazabicyclo[3.3.1]nonane-3-carboxylate](/img/structure/B153492.png)

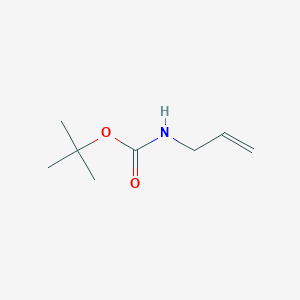
![tert-Butyl benzo[b]thiophen-2-ylcarbamate](/img/structure/B153508.png)
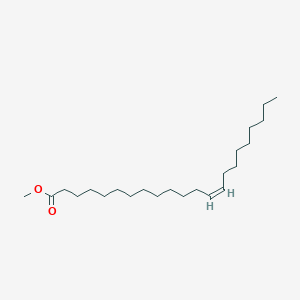
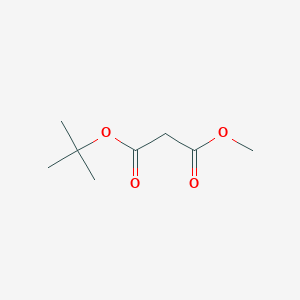
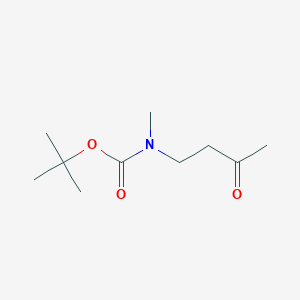
![Ethanone, 1-[2-(1-hydroxyethyl)oxiranyl]-, [S-(R*,S*)]-(9CI)](/img/structure/B153515.png)
